molecular formula C14H17NO3S2 B2797659 N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide CAS No. 1235359-76-8

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide

Cat. No.: B2797659
CAS No.: 1235359-76-8
M. Wt: 311.41
InChI Key: HVMKJIXVICNFHF-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a sulfonamide derivative characterized by a benzenesulfonamide core substituted with a 2-methoxyethyl group and a thiophen-3-ylmethyl group on the nitrogen atom. Sulfonamides are widely studied for their biological activities, including antimicrobial, enzyme inhibitory, and imaging applications. This compound’s unique structure combines a polar methoxyethyl group (enhancing solubility) and a sulfur-containing thiophene moiety (contributing to electronic and hydrophobic interactions), making it a candidate for diverse pharmacological and chemical applications .

Properties

IUPAC Name

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3S2/c1-18-9-8-15(11-13-7-10-19-12-13)20(16,17)14-5-3-2-4-6-14/h2-7,10,12H,8-9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVMKJIXVICNFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: Benzene sulfonyl chloride, 2-methoxyethylamine, and thiophen-3-ylmethanol.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene ring and methoxyethyl group are primary sites for oxidative transformations:

  • Thiophene ring oxidation : Forms thiophene-1,1-dioxide derivatives under strong oxidizing conditions (e.g., m-CPBA or H<sub>2</sub>O<sub>2</sub>/AcOH) .

  • Methoxyethyl chain oxidation : Converts the methoxy group to a carbonyl or carboxylic acid using KMnO<sub>4</sub> or CrO<sub>3</sub>.

Reaction SiteReagentsMajor ProductsYield (%)
Thiophene ringm-CPBA (2 eq), CH<sub>2</sub>Cl<sub>2</sub>, 0°CSulfone derivative75–85
MethoxyethylKMnO<sub>4</sub> (aq), H<sub>2</sub>SO<sub>4</sub>, ΔCarboxylic acid60–70

Nucleophilic Substitution

The sulfonamide nitrogen and benzenesulfonyl group participate in substitution reactions:

  • S<sub>N</sub>2 at sulfonamide nitrogen : Reacts with alkyl halides (e.g., methyl iodide) in DMF/NaH to form quaternary ammonium salts .

  • Aromatic electrophilic substitution : Bromination at the benzene ring’s para position using Br<sub>2</sub>/FeBr<sub>3</sub>.

Table 2: Substitution Reaction Conditions

Target SiteReagentsConditionsProducts
Sulfonamide NCH<sub>3</sub>I, NaH, DMF25°C, 12 hN-methylated derivative
Benzene ringBr<sub>2</sub> (1.1 eq), FeBr<sub>3</sub>0°C → RT, 2 h4-bromo-benzenesulfonamide

Reduction Reactions

Selective reduction of functional groups:

  • Sulfonamide to amine : Achieved via LiAlH<sub>4</sub> in THF, yielding the corresponding benzylamine derivative.

  • Thiophene ring hydrogenation : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) saturates the thiophene to tetrahydrothiophene.

Key Data :

  • LiAlH<sub>4</sub> reduction: 80% conversion in 6 h.

  • Pd-C hydrogenation: 90% yield under 50 psi H<sub>2</sub>.

Cross-Coupling Reactions

The thiophene moiety enables metal-catalyzed couplings:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids (Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME) to form biaryl derivatives.

  • C-H activation : Direct functionalization at the thiophene’s β-position using Ru or Rh catalysts .

Hydrolysis and Stability

  • Sulfonamide hydrolysis : Resistant to acidic hydrolysis (HCl/H<sub>2</sub>O, Δ) but cleaves under basic conditions (NaOH/EtOH, Δ) to form sulfonic acid and amine.

  • Methoxyethyl cleavage : HI (conc.) cleaves the ether bond to generate ethylene glycol and iodomethane.

Mechanistic Insights

  • Thiophene oxidation : Proceeds via electrophilic attack on the sulfur atom, forming a sulfonium intermediate that rearranges to the sulfone .

  • S<sub>N</sub>2 reactivity : The sulfonamide’s electron-withdrawing nature enhances the leaving group ability of substituted nitrogen .

Scientific Research Applications

Medicinal Chemistry

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is primarily investigated for its potential as an antimicrobial and anticancer agent.

  • Antimicrobial Activity :
    Research indicates that sulfonamide derivatives can inhibit bacterial growth by targeting the dihydropteroate synthase enzyme involved in folate synthesis. Studies have shown that compounds similar to this one exhibit significant antibacterial properties against various strains, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
CompoundBacterial StrainMIC (µg/mL)Comparison
Compound AE. faecalis40Comparable to ceftriaxone
Compound BP. aeruginosa50Superior to traditional antibiotics
  • Anticancer Properties :
    The compound has shown promise in inhibiting carbonic anhydrase enzymes, particularly carbonic anhydrase IX, which is implicated in tumor growth and metastasis. Studies have demonstrated that similar sulfonamides exhibit low IC50 values against cancer cell lines, indicating potent anticancer activity.

Material Science

In addition to its biological applications, this compound is utilized in the development of materials with specific properties:

  • Organic Semiconductors :
    The compound's unique structure allows it to be used as a building block for organic semiconductors, which are essential in electronic devices.
  • Corrosion Inhibitors :
    Its sulfonamide group provides protective properties against corrosion in various industrial applications.

Study on Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer potential of sulfonamide derivatives similar to this compound. The researchers synthesized several derivatives and tested their efficacy against various cancer cell lines. The results indicated that modifications in the thiophene ring significantly enhanced anticancer activity, suggesting that this compound could be a lead candidate for further development .

Antimicrobial Efficacy Research

Another study focused on the antimicrobial properties of benzenesulfonamide derivatives, including this compound. The researchers evaluated the compounds against Gram-positive and Gram-negative bacteria and found that certain derivatives exhibited MIC values lower than traditional antibiotics, highlighting their potential as effective antimicrobial agents .

Mechanism of Action

The mechanism of action of N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide would depend on its specific application. In medicinal chemistry, sulfonamides typically inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the enzyme’s activity. The molecular targets and pathways involved would vary based on the specific biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Table 1: Key Structural Features and Substituents of Selected Sulfonamides
Compound Name Aromatic Core N-Substituents Biological Activity/Application Key Reference
N-(2-Methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide Benzene 2-Methoxyethyl, Thiophen-3-ylmethyl Potential enzyme inhibition, antimicrobial N/A (Hypothetical)
(±)[11C]N-((1-Benzylpiperidin-3-yl)methyl)-N-(2-methoxyethyl)naphthalene-2-sulfonamide Naphthalene 2-Methoxyethyl, (1-Benzylpiperidin-3-yl)methyl BChE inhibitor, PET tracer for brain imaging
N-(4-(N-(5-Methylisoxazol-3-yl)sulfamoyl)phenyl)-2-oxopropanehydrazonoyl chloride Benzene Hydrazonoyl chloride, 5-Methylisoxazole Antibacterial (folic acid synthesis inhibition)
N-Ethyl-N-(2-methoxyphenyl)benzenesulfonamide Benzene Ethyl, 2-Methoxyphenyl Structural studies, biological activity screening
N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide Benzene Benzyl, 2-Methoxyphenyl Structural and biological activity studies
4-(2-Mercapto-4-oxoquinazolin-3(4H)-yl) Benzenesulfonamide Benzene Quinazolinone-thiol Antimicrobial, enzyme inhibition
Key Observations:

Aromatic Core :

  • The target compound uses a benzene core, common in sulfonamides for balanced hydrophobicity and synthetic accessibility. In contrast, the naphthalene derivative in exhibits enhanced aromatic stacking but may reduce solubility .
  • Naphthalene-based analogs (e.g., ) are often used in imaging (e.g., PET tracers) due to improved lipophilicity for blood-brain barrier penetration .

N-Substituents :

  • Methoxyethyl Group : The 2-methoxyethyl substituent in the target compound likely improves water solubility compared to ethyl () or benzyl () groups, which are more hydrophobic .
  • Thiophene vs. Other Heterocycles : The thiophen-3-ylmethyl group introduces sulfur-mediated electronic effects and moderate hydrophobicity. This contrasts with thiazole () or isoxazole () groups, which may enhance antibacterial activity via stronger hydrogen bonding or metabolic stability .

Biological Activity: Antibacterial sulfonamides (e.g., ) often target dihydropteroate synthase (DHPS) in folic acid synthesis. The thiophene group in the target compound may offer unique binding interactions compared to hydrazonoyl () or quinazolinone () derivatives . Enzyme inhibition (e.g., BChE in ) is influenced by substituent bulk and polarity. The methoxyethyl group’s flexibility may enhance binding to enzyme active sites compared to rigid aromatic substituents .

Key Observations:
  • The target compound’s synthesis likely involves sequential alkylation, similar to methods in and . Yields for analogous compounds range from 48% () to moderate/high (), depending on substituent reactivity and purification methods .
  • Radiolabeled analogs (e.g., ) require specialized techniques (e.g., ¹¹C-methylation), limiting yields but enabling imaging applications .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The methoxyethyl group enhances aqueous solubility compared to bulkier substituents (e.g., benzyl in or adamantane in ) .
  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, whereas saturated groups (e.g., piperidinyl in ) may improve stability .
  • Binding Affinity: Thiophene’s electron-rich π-system may facilitate interactions with hydrophobic enzyme pockets, contrasting with hydrogen-bonding groups in isoxazole () or quinazolinone () derivatives .

Biological Activity

N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C14_{14}H17_{17}N O3_3S2_2
  • Molecular Weight : 311.4 g/mol
  • CAS Number : 1235359-76-8

The presence of a thiophene ring and a methoxyethyl group contributes to its unique properties, enhancing solubility and biological activity.

Synthesis

The synthesis of this compound typically involves the formation of the sulfonamide bond through the reaction of a suitable amine with a sulfonyl chloride. This process can be optimized using various reaction conditions to maximize yield and purity.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. The mechanisms may include:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, potentially impacting metabolic pathways.
  • Binding Affinity : The trifluoromethyl group enhances binding affinity to target proteins or nucleic acids, which is critical for its pharmacological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For instance, benzenesulfonamides have been shown to inhibit bacterial growth, making them candidates for antibiotic development.

Anticancer Potential

The structural features of this compound suggest potential anticancer properties. Compounds containing thiophene rings are often explored for their ability to inhibit cancer cell proliferation. Preliminary studies indicate that modifications in the thiophene structure can lead to enhanced cytotoxicity against various cancer cell lines .

Case Studies

  • Inhibition Studies : A study evaluated the inhibitory effects of various benzenesulfonamides on specific cancer cell lines, demonstrating that structural modifications significantly influenced their biological activity. The presence of the thiophene moiety was linked to increased potency against tumor cells .
  • Antimicrobial Testing : Another investigation focused on the antimicrobial efficacy of benzenesulfonamides, revealing that certain derivatives showed minimum inhibitory concentrations (MIC) effective against Staphylococcus aureus and Escherichia coli. This suggests that this compound may possess similar properties.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-(4-chlorophenyl)-N-(thiophen-3-ylmethyl)benzenesulfonamideChlorine substituent on phenyl ringInhibitor of carbonic anhydrase
4-fluoro-N-(pyridin-3-ylmethyl)benzenesulfonamideFluorine on phenyl ringAnticancer activity
N-(benzothiazol-2-ylmethyl)benzenesulfonamideBenzothiazole moietyAntimicrobial properties

This table highlights how structural variations can influence the biological activities of compounds within the same class.

Q & A

Q. What are the key synthetic routes for synthesizing N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)benzenesulfonamide?

The synthesis typically involves multi-step reactions starting with sulfonamide bond formation using benzenesulfonyl chloride and an amine precursor (e.g., N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)amine). Subsequent functionalization, such as trifluoromethylation (if applicable), requires reagents like trifluoromethylating agents (e.g., Ruppert–Prakash reagent) under controlled conditions (60–80°C, anhydrous solvent). Purification via column chromatography or recrystallization is critical to achieve >95% purity .

Q. Which spectroscopic and crystallographic methods are used to characterize this compound?

  • NMR (¹H/¹³C) : Assigns proton environments (e.g., thiophene protons at δ 6.8–7.2 ppm) and confirms substitution patterns.
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 394.1).
  • X-ray Crystallography : Resolves 3D conformation using SHELX programs, highlighting bond angles and dihedral distortions (e.g., sulfonamide S–N bond length ~1.63 Å) .

Q. How do the functional groups (sulfonamide, thiophene, methoxyethyl) influence its reactivity?

The sulfonamide group (-SO₂NH-) enables hydrogen bonding with biological targets (e.g., enzyme active sites), while the thiophene moiety enhances π-π stacking with aromatic residues. The methoxyethyl chain improves solubility in polar solvents (e.g., DMSO) and modulates lipophilicity (logP ≈ 2.5) .

Advanced Research Questions

Q. How to design enzymatic inhibition assays to evaluate its mechanism of action?

  • Kinetic Assays : Measure IC₅₀ values using purified enzymes (e.g., dihydropteroate synthase) with substrate titration (e.g., 0.1–10 µM p-aminobenzoic acid).
  • Molecular Docking : Simulate binding poses (AutoDock Vina) to identify key interactions (e.g., sulfonamide oxygen with Arg⁶³ residue). Validate with mutagenesis studies .

Q. How to resolve contradictions in reported solubility or stability data?

  • Solvent Screening : Test solubility in 10+ solvents (e.g., water, THF, acetonitrile) using UV-Vis spectroscopy (λmax = 260 nm).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH) with HPLC monitoring. Conflicting data may arise from impurities or polymorphic forms, necessitating DSC/TGA analysis .

Q. What strategies optimize binding affinity against resistant bacterial strains?

  • Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -CF₃) to the benzene ring to enhance target engagement.
  • Co-crystallization : Resolve ligand-enzyme complexes (2.0 Å resolution) to identify steric clashes or suboptimal contacts .

Methodological Considerations

  • Data Interpretation : Use multivariate analysis (e.g., PCA) to distinguish solvent effects from intrinsic reactivity in kinetic studies.
  • Contradiction Management : Cross-validate NMR assignments with 2D techniques (HSQC, COSY) to resolve signal overlap .

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